REACTION_CXSMILES
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[Br:1][C:2]1[C:3](N)=[N:4][C:5]([Br:9])=[C:6]([Br:8])[CH:7]=1.N([O-])=O.[Na+].N1C=CC=CC=1.[FH:21]>>[Br:9][C:5]1[C:6]([Br:8])=[CH:7][C:2]([Br:1])=[C:3]([F:21])[N:4]=1 |f:1.2,3.4|
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Name
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Quantity
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2.34 g
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Type
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reactant
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Smiles
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BrC=1C(=NC(=C(C1)Br)Br)N
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Name
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Quantity
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0.73 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
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Quantity
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5 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1.F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction
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Name
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Type
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product
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Smiles
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BrC1=NC(=C(C=C1Br)Br)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.98 g | |
YIELD: PERCENTYIELD | 84% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |